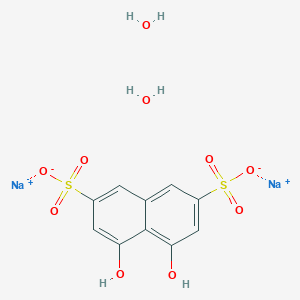
Chromotropic acid (disodium dihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromotropic acid (disodium dihydrate) can be synthesized through the sulfonation of 1,8-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically involve heating the mixture to facilitate the sulfonation process.
Industrial Production Methods
In industrial settings, chromotropic acid (disodium dihydrate) is produced by sulfonating naphthalene derivatives under controlled conditions. The resulting product is then purified through recrystallization from water or by adding ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Chromotropic acid (disodium dihydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Chromotropic acid (disodium dihydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic reagent for the quantification of dipyrone in pharmaceutical preparations.
Biology: It is employed in the detection of formaldehyde in biological samples.
Medicine: It is used in diagnostic tests for the presence of formaldehyde in various medical applications.
Wirkmechanismus
Chromotropic acid (disodium dihydrate) exerts its effects through its ability to form colored complexes with specific analytes. For example, in the detection of formaldehyde, it reacts with formaldehyde in the presence of sulfuric acid to form a red-colored complex that can be quantified spectrophotometrically . The molecular targets and pathways involved include the formation of a chromophore that absorbs light at a specific wavelength, allowing for the detection and quantification of the analyte .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
Uniqueness
Chromotropic acid (disodium dihydrate) is unique due to its high sensitivity and specificity for formaldehyde detection. Unlike other similar compounds, it forms a distinct red-colored complex with formaldehyde, making it highly useful in analytical applications .
Eigenschaften
Molekularformel |
C10H10Na2O10S2 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate |
InChI |
InChI=1S/C10H8O8S2.2Na.2H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
QUEAKWJKJBFNEG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



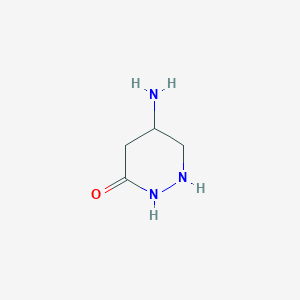
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
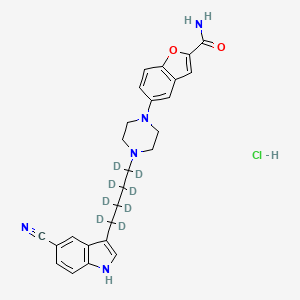
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
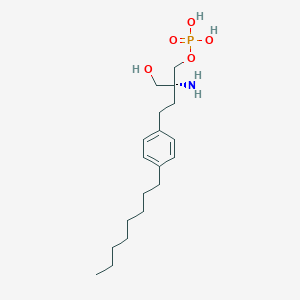
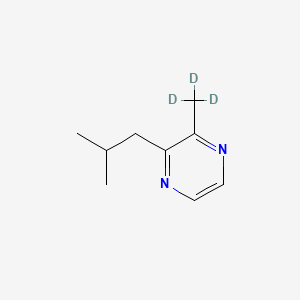
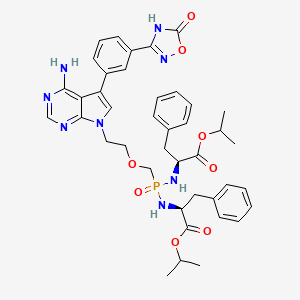

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
